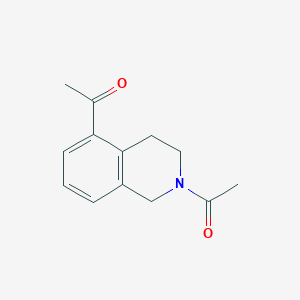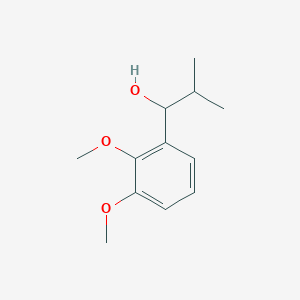
Sodium 1,4-diethoxy-1,4-dioxo-2-butanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,4-diethoxy-1,4-dioxo-2-butanolate: is a chemical compound with the molecular formula C8H11NaO5 and a molecular weight of 212.176 g/mol . It is also known by other names such as diethyl oxalacetate sodium salt . This compound is characterized by its beige to light orange crystalline powder form and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1,4-diethoxy-1,4-dioxo-2-butanolate can be synthesized through the reaction of diethyl oxalate with sodium ethoxide in an inert atmosphere . The reaction typically occurs at room temperature and yields the desired sodium salt as a crystalline powder .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield . The compound is then purified and crystallized for commercial use.
Chemical Reactions Analysis
Types of Reactions: Sodium 1,4-diethoxy-1,4-dioxo-2-butanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various oxo, hydroxy, and substituted derivatives of the original compound .
Scientific Research Applications
Sodium 1,4-diethoxy-1,4-dioxo-2-butanolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 1,4-diethoxy-1,4-dioxo-2-butanolate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use . It interacts with enzymes by binding to their active sites, thereby modulating their activity and affecting metabolic pathways .
Comparison with Similar Compounds
- Diethyl oxalate
- Sodium ethyl oxalacetate
- Diethyl 2-oxosuccinate sodium salt
- Diethyl malate
Comparison: Sodium 1,4-diethoxy-1,4-dioxo-2-butanolate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of solubility, stability, and reactivity in various chemical reactions . Its unique properties make it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C8H13NaO5 |
|---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
sodium;1,4-diethoxy-1,4-dioxobutan-2-olate |
InChI |
InChI=1S/C8H13O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5H2,1-2H3;/q-1;+1 |
InChI Key |
PACMHGAHAZERQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)

![Methyl (2R,4S)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11926437.png)
![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)










